molecular formula C14H13NO5 B11584422 methyl 5-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)furan-2-carboxylate

methyl 5-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)furan-2-carboxylate

Cat. No.: B11584422
M. Wt: 275.26 g/mol
InChI Key: FGMLNJGJMUCDAN-OVCLIPMQSA-N
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Description

Methyl 5-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)furan-2-carboxylate is an organic compound that features a furan ring substituted with a carboxylate ester and a phenoxy group The phenoxy group is further substituted with a hydroxyimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)furan-2-carboxylate can be achieved through a multi-step process involving the following key steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxylate ester group: This step involves esterification reactions using methanol and a suitable acid catalyst.

    Attachment of the phenoxy group: This can be done through nucleophilic substitution reactions where a phenol derivative reacts with a suitable leaving group on the furan ring.

    Introduction of the hydroxyimino group: This step involves the reaction of the phenoxy group with hydroxylamine under controlled conditions to form the hydroxyimino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)furan-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their function. The phenoxy and furan rings can interact with hydrophobic pockets in proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Similar structure but with a fluoro and nitro group instead of the hydroxyimino group.

    Methyl 5-(2-hydroxyphenyl)furan-2-carboxylate: Similar structure but with a hydroxy group instead of the hydroxyimino group.

Uniqueness

Methyl 5-({2-[(E)-(hydroxyimino)methyl]phenoxy}methyl)furan-2-carboxylate is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C14H13NO5

Molecular Weight

275.26 g/mol

IUPAC Name

methyl 5-[[2-[(E)-hydroxyiminomethyl]phenoxy]methyl]furan-2-carboxylate

InChI

InChI=1S/C14H13NO5/c1-18-14(16)13-7-6-11(20-13)9-19-12-5-3-2-4-10(12)8-15-17/h2-8,17H,9H2,1H3/b15-8+

InChI Key

FGMLNJGJMUCDAN-OVCLIPMQSA-N

Isomeric SMILES

COC(=O)C1=CC=C(O1)COC2=CC=CC=C2/C=N/O

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=CC=C2C=NO

solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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